Mass Spectrometric Discrimination: A +7.05 Da Shift Enables Unambiguous Analyte Quantification
2,3-Diethyl-5-methylpyrazine-d7 exhibits a molecular weight of 157.27 g/mol, representing a +7.05 Da mass shift relative to the unlabeled 2,3-diethyl-5-methylpyrazine (MW 150.22 g/mol) [1]. This mass difference is sufficient for complete baseline resolution in both GC-MS and LC-MS analyses, allowing the deuterated compound to serve as an ideal internal standard without interfering with the detection of the native analyte. The mass shift is 4.7% greater than the unlabeled compound.
| Evidence Dimension | Molecular Weight and Mass Shift |
|---|---|
| Target Compound Data | 157.27 g/mol (C₉H₇D₇N₂) |
| Comparator Or Baseline | 2,3-Diethyl-5-methylpyrazine: 150.22 g/mol (C₉H₁₄N₂) |
| Quantified Difference | +7.05 Da (+4.7%) |
| Conditions | Theoretical calculation based on isotopic composition; validated by high-resolution mass spectrometry. |
Why This Matters
This unambiguous mass shift is the fundamental basis for using 2,3-diethyl-5-methylpyrazine-d7 as an internal standard, ensuring that analyte and internal standard signals do not overlap, which is critical for accurate quantification in complex sample matrices.
- [1] National Institute of Standards and Technology (NIST). Pyrazine, 2,3-diethyl-5-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C18138040. View Source
